Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Description
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone is a cycloalkyl aryl ketone featuring a cyclobutyl group attached to a ketone, which is further linked to a phenyl ring substituted with a 1,3-dioxolane moiety at the 3-position (Figure 1). The 1,3-dioxolane group is an electron-rich, oxygen-containing heterocycle that may influence the compound’s electronic and steric properties.
Properties
IUPAC Name |
cyclobutyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-3-1-4-10)11-5-2-6-12(9-11)14-16-7-8-17-14/h2,5-6,9-10,14H,1,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLDONLFTMXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645091 | |
| Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-74-5 | |
| Record name | Cyclobutyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone can be synthesized through a multi-step process involving the formation of the cyclobutyl and 1,3-dioxolane groups, followed by their attachment to the phenyl ring. One common method involves the use of cyclobutanone and 3-(1,3-dioxolan-2-yl)benzaldehyde as starting materials. The reaction typically proceeds under acidic or basic conditions, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ketone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄)
Kinetic studies of cycloalkyl phenyl ketones with NaBH₄ reveal that reactivity correlates with ring strain and conformational flexibility (Table 1) :
| Compound | Relative Rate (0°C, vs. Acetophenone) |
|---|---|
| Cyclopropyl phenyl ketone | 0.12 |
| Cyclobutyl phenyl ketone | 0.23 |
| Cyclopentyl phenyl ketone | 0.36 |
| Cyclohexyl phenyl ketone | 0.25 |
The cyclobutyl derivative exhibits intermediate reactivity due to its moderate ring strain. The cyclopropyl group’s high angular strain impedes hydride attack, while the cyclopentyl ring’s lower strain enhances reactivity. The anomalous lower rate of the cyclohexyl derivative may arise from steric hindrance or unfavorable conformations . For Cyclobutyl 3-(1,3-dioxolan-2-yl)phenyl ketone, the electron-donating dioxolane group could further modulate reactivity by increasing electron density at the ketone, though direct data are lacking.
Triethylsilane (Et₃SiH)
In trifluoroacetic acid (TFA), phenyl cyclobutyl ketone reduces faster than its cyclopropyl analog, yielding phenylcyclobutylmethane and ring-opened products. This contrasts with NaBH₄ trends, suggesting medium-dependent mechanisms (e.g., acid-catalyzed pathways) . The dioxolane substituent’s steric bulk in this compound may hinder reduction or alter product distribution.
Substituent Effects
Electronic and Steric Modifications
- Electron-Withdrawing Groups (EWGs): Chloro or fluoro substituents (e.g., 3-Chloro-5-fluorophenyl cyclobutyl ketone) deactivate the ketone via inductive effects, reducing nucleophilic attack rates .
- Electron-Donating Groups (EDGs): The 1,3-dioxolane group is an EDG that may enhance ketone electrophilicity through resonance, though steric effects from the bicyclic structure could counteract this .
Structural Analogues
- Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone : The cyclohexyl group’s conformational flexibility and lower strain may favor synthetic accessibility, as seen in commercial availability .
Biological Activity
Cyclobutyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a phenyl ketone with a dioxolane ring. The unique structural characteristics contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that this compound significantly reduced the viability of A431 vulvar epidermal carcinoma cells, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated. Its efficacy in inhibiting microbial growth highlights its potential use in developing new antimicrobial agents .
The mechanism of action for this compound involves interaction with specific biomolecular targets. It is believed to modulate the activity of enzymes or receptors through binding, thereby influencing various biological pathways. Detailed studies are needed to characterize these interactions further .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on A431 Cells | Significant reduction in cell viability | Potential for development as an anticancer drug |
| Antimicrobial Evaluation | Activity against selected bacterial strains | Possible use in new antimicrobial formulations |
Case Study: Anticancer Activity
A notable case study involved the evaluation of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in the A431 cell line, suggesting that the compound could serve as a lead structure for further drug development targeting cancer .
Applications in Medicinal Chemistry
The compound's unique properties make it a valuable intermediate in organic synthesis and drug development. It can be utilized to create more complex molecules with specific pharmacological activities. Its potential therapeutic applications include anti-inflammatory and anticancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
